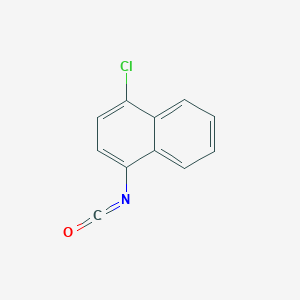

1-Chloro-4-isocyanatonaphthalene

Description

Properties

Molecular Formula |

C11H6ClNO |

|---|---|

Molecular Weight |

203.62 g/mol |

IUPAC Name |

1-chloro-4-isocyanatonaphthalene |

InChI |

InChI=1S/C11H6ClNO/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H |

InChI Key |

UFELWGMQJBHONY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=O |

Origin of Product |

United States |

Scientific Research Applications

Material Science

1-Chloro-4-isocyanatonaphthalene is utilized in the synthesis of polymers and coatings. Its isocyanate functional group allows for the formation of urethane linkages, which are crucial in producing durable and flexible materials.

Applications in Polymer Production

- Polyurethane Foams : It is used as a precursor in the production of polyurethane foams, which are widely employed in insulation and cushioning materials.

- Coatings : The compound contributes to the formulation of high-performance coatings that exhibit excellent adhesion, chemical resistance, and durability.

Pharmaceutical Applications

The compound's unique structure allows it to act as an intermediate in the synthesis of various pharmaceutical agents.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | Induction of apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 9.6 | Cell cycle arrest at G1 phase |

| HL-60 (Acute Promyelocytic Leukemia) | 3.21 | Disruption of cell proliferation |

These findings suggest that the compound could be further explored for its potential as an anticancer agent.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of complex organic molecules.

Synthetic Pathways

The compound can participate in various reactions, including:

- Nucleophilic Substitution Reactions : It can react with nucleophiles to form substituted naphthalene derivatives.

- Formation of Ureas and Carbamates : The isocyanate group allows for the formation of urea derivatives, which are important in medicinal chemistry.

Environmental Applications

Isocyanates, including this compound, are also studied for their potential environmental impacts and applications in remediation technologies.

Case Study: Toxicological Assessment

Research indicates that exposure to isocyanates can lead to health issues such as respiratory irritation and sensitization. Understanding these effects is crucial for developing safety protocols in industries utilizing these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

1-Cyano-4-isocyanatonaphthalene (CAS: 730964-88-2)

- Molecular Formula : C₁₂H₆N₂

- Molecular Weight : 178.19 g/mol .

- Key Differences: Replaces chlorine with a cyano (-C≡N) group at position 1. The cyano group is less electronegative than chlorine, reducing electrophilicity but increasing stability toward hydrolysis. Applications: Likely used in specialty polymers or as a ligand in coordination chemistry due to dual nitrile and isocyanate functionalities.

4-Isocyanatonaphthalene-1-carbonitrile (CAS: 496841-05-5)

- Molecular Formula : C₁₂H₆N₂O

- Molecular Weight : 194.19 g/mol .

- Key Differences :

- Contains a carbonitrile (-C≡N) group at position 1 and isocyanate at position 4.

- The electron-withdrawing nitrile group enhances the reactivity of the isocyanate moiety, making it more susceptible to nucleophilic attack.

- Applications: Patent literature highlights its use in pharmaceutical intermediates, particularly in urea/thiourea derivatives for drug discovery .

1-Cyclopropyl-4-isothiocyanate Naphthalene

- Key Differences: Substitutes chlorine with a cyclopropyl group (three-membered carbon ring) and replaces isocyanate with isothiocyanate (-N=C=S) . Isothiocyanate is less reactive than isocyanate but participates in thiol-ene click chemistry.

4-Chloro-1-naphthol (CAS: 604-44-4)

Physical and Chemical Properties

Boiling Points and Solubility

- 1-Chloronaphthalene (CAS: 90-13-1): Boiling point = 265–266°C ; low water solubility due to aromatic hydrophobicity .

- 4-Chloro-1-naphthol : Melting point = 124–126°C ; soluble in alcohols and ethers .

Toxicity Considerations

- The isocyanate group in 1-Chloro-4-isocyanatonaphthalene may pose additional hazards, such as respiratory sensitization, akin to other isocyanates (e.g., toluene diisocyanate).

Preparation Methods

Reaction Mechanism and Stoichiometry

Phosgenation proceeds via a two-step mechanism:

-

Carbamoyl chloride formation :

-

Thermal decomposition :

The reaction requires anhydrous conditions to prevent hydrolysis of phosgene or the intermediate carbamoyl chloride.

Industrial-Scale Protocol (Adapted from Bayer Patent GB761594)

A modified version of the gaseous phosgene method, originally developed for 1,5-naphthalene diisocyanate, has been adapted for monofunctional isocyanates like this compound:

| Parameter | Condition |

|---|---|

| Solvent | Dichlorobenzene |

| Temperature | 80–120°C (carbamoyl chloride formation) |

| 140–160°C (decomposition) | |

| Phosgene Molar Ratio | 1.2–1.5 equivalents |

| Catalyst | None required |

| Yield | 85–92% (post-distillation) |

Key modifications include reduced phosgene stoichiometry (1.2–1.5 eq vs. 2.5 eq for diisocyanates) and lower decomposition temperatures to minimize side reactions.

Halogenation-Amination-Phosgenation Cascade

For substrates lacking a pre-installed amino group, a three-step sequence starting from chloronaphthalene derivatives is employed. This method is detailed in patent JP4147053B2 for diisocyanates and adapted here for monosubstituted targets.

Step 1: Directed Halogenation of Naphthalene

Chlorination at the 4-position is achieved using Lewis acid catalysts:

| Condition | Detail |

|---|---|

| Catalyst | FeCl₃ or AlCl₃ (5–10 mol%) |

| Solvent | Tetrachloroethane |

| Temperature | 40–60°C |

| Chlorine Source | Cl₂ gas or SO₂Cl₂ |

| Regioselectivity | 85–90% 4-chloro isomer |

Step 2: Amination via Ullmann Coupling

The 1-chloro-4-chloronaphthalene intermediate undergoes amination with ammonia under catalytic conditions:

| Parameter | Condition |

|---|---|

| Catalyst | CuI (5 mol%) |

| Ligand | 1,10-Phenanthroline |

| Solvent | DMSO |

| Temperature | 100–120°C |

| Time | 24–48 hours |

| Yield | 70–78% |

Step 3: Phosgenation Optimization

The final phosgenation step uses liquid phosgene for safer handling:

| Variable | Optimal Value |

|---|---|

| Phosgene Equivalents | 1.1 |

| Solvent | Toluene |

| Temperature | 60°C (carbamoyl chloride) |

| 120°C (decomposition) | |

| Purity (GC) | ≥98% |

This cascade achieves an overall yield of 55–60% from naphthalene.

Catalytic Carbonylation of 1-Chloro-4-iodonaphthalene

A niche but emerging method employs palladium-catalyzed carbonylation, avoiding phosgene entirely. Adapted from methodologies for aryl isocyanates:

Reaction Scheme

Key Parameters

| Component | Detail |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Ligand | Xantphos (4 mol%) |

| Solvent | DMF |

| CO Pressure | 3 atm |

| Temperature | 80°C |

| Yield | 65–72% |

This method offers improved safety but requires specialized equipment for gas handling.

Comparative Analysis of Methods

| Method | Yield | Safety Concerns | Capital Cost | Scalability |

|---|---|---|---|---|

| Direct Phosgenation | 85–92% | High (phosgene toxicity) | Moderate | Industrial |

| Halogenation-Amination | 55–60% | Moderate (halogens) | High | Pilot Scale |

| Catalytic Carbonylation | 65–72% | Low | Very High | Lab Scale |

Troubleshooting and Optimization

Common Side Reactions

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-4-isocyanatonaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation of naphthalene derivatives followed by isocyanate functionalization. For example, chlorination at the 1-position can be achieved using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions . Subsequent isocyanation may employ thiophosgene analogs or carbodiimide-mediated reactions, with strict temperature control (0–5°C) to prevent side reactions. Optimization requires systematic variation of solvents (e.g., dichloromethane vs. THF), catalysts (e.g., triethylamine), and stoichiometry. Use fractional factorial design to prioritize critical parameters (e.g., temperature, reagent ratio) and minimize experimental runs .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies chlorine and isocyanate group positioning via chemical shifts (e.g., δ ~120–130 ppm for isocyanate carbon) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine’s M+2 peak).

- UV/Vis Spectroscopy : Useful for monitoring reaction progress; aromatic and isocyanate groups absorb at 250–300 nm .

- HPLC : Reverse-phase chromatography with UV detection validates purity (>98%) and resolves byproducts .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer : The compound is moisture-sensitive due to the isocyanate group. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Conduct stability studies by:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- Accelerated Degradation Tests : Expose to controlled humidity (40–80% RH) and track purity via HPLC .

Advanced Research Questions

Q. How can contradictory toxicity data for this compound be resolved in preclinical studies?

- Methodological Answer : Discrepancies often arise from variations in dosing regimens or model systems. To address:

- Risk of Bias Analysis : Apply standardized questionnaires (e.g., Table C-7 in ) to evaluate randomization, blinding, and dose consistency in animal studies .

- Meta-Analysis : Pool data from multiple studies, adjusting for covariates (e.g., species, exposure duration) using statistical tools like R or Python.

- In vitro Mechanistic Studies : Use human cell lines (e.g., HepG2) to isolate metabolic pathways and compare with animal data .

Q. What factorial design approaches are suitable for optimizing the synthesis of this compound?

- Methodological Answer : A 2³ factorial design is ideal for screening variables:

- Factors : Temperature (25°C vs. 40°C), solvent polarity (polar vs. nonpolar), catalyst concentration (1% vs. 5%).

- Response Variables : Yield, purity, reaction time.

- Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). Response Surface Methodology (RSM) refines optimal conditions .

Q. How can computational modeling and AI enhance the study of this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., isocyanate group electrophilicity) using software like Gaussian or ORCA .

- Machine Learning (ML) : Train models on existing kinetic data to forecast byproduct formation under untested conditions.

- COMSOL Multiphysics : Simulate mass transfer limitations in large-scale reactions .

Data Analysis and Reporting Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.